molecular formula C21H39N3O4 B15215333 N-[3-(Dodecyloxy)-2-hydroxypropyl]-L-histidine CAS No. 731860-79-0

N-[3-(Dodecyloxy)-2-hydroxypropyl]-L-histidine

Cat. No.: B15215333
CAS No.: 731860-79-0
M. Wt: 397.6 g/mol
InChI Key: JMJXTVDKUIUSGZ-ANYOKISRSA-N
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Description

N-[3-(Dodecyloxy)-2-hydroxypropyl]-L-histidine is a modified amino acid derivative where the L-histidine residue is conjugated to a 3-(dodecyloxy)-2-hydroxypropyl group via an amide bond. The dodecyloxy (C12 alkyl) chain introduces significant hydrophobicity, while the hydroxyl group on the propyl backbone may enhance solubility in polar solvents.

Properties

CAS No.

731860-79-0

Molecular Formula

C21H39N3O4

Molecular Weight

397.6 g/mol

IUPAC Name

(2S)-2-[(3-dodecoxy-2-hydroxypropyl)amino]-3-(1H-imidazol-5-yl)propanoic acid

InChI

InChI=1S/C21H39N3O4/c1-2-3-4-5-6-7-8-9-10-11-12-28-16-19(25)15-23-20(21(26)27)13-18-14-22-17-24-18/h14,17,19-20,23,25H,2-13,15-16H2,1H3,(H,22,24)(H,26,27)/t19?,20-/m0/s1

InChI Key

JMJXTVDKUIUSGZ-ANYOKISRSA-N

Isomeric SMILES

CCCCCCCCCCCCOCC(CN[C@@H](CC1=CN=CN1)C(=O)O)O

Canonical SMILES

CCCCCCCCCCCCOCC(CNC(CC1=CN=CN1)C(=O)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-((3-(Dodecyloxy)-2-hydroxypropyl)amino)-3-(1H-imidazol-4-yl)propanoic acid typically involves multiple steps. The process begins with the preparation of the dodecyloxy group, which is then attached to a hydroxypropyl group through a series of reactions. The imidazolyl group is introduced in the final steps. Common reagents used in these reactions include alcohols, amines, and imidazole derivatives. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired product is obtained.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: (2S)-2-((3-(Dodecyloxy)-2-hydroxypropyl)amino)-3-(1H-imidazol-4-yl)propanoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize the hydroxypropyl group.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can reduce the imidazolyl group.

    Substitution: Nucleophilic substitution reactions can occur at the dodecyloxy group, using reagents like halides or amines.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of derivatives with specific properties.

Biology: In biological research, (2S)-2-((3-(Dodecyloxy)-2-hydroxypropyl)amino)-3-(1H-imidazol-4-yl)propanoic acid is studied for its potential as a biochemical probe. It can interact with various biomolecules, providing insights into cellular processes.

Medicine: In medicine, this compound is explored for its potential therapeutic applications. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the treatment of diseases involving imidazole-sensitive pathways.

Industry: In industrial applications, this compound is used in the formulation of specialty chemicals and materials. Its unique properties make it suitable for use in coatings, adhesives, and other advanced materials.

Mechanism of Action

The mechanism of action of (2S)-2-((3-(Dodecyloxy)-2-hydroxypropyl)amino)-3-(1H-imidazol-4-yl)propanoic acid involves its interaction with specific molecular targets. The imidazolyl group can bind to enzymes or receptors, modulating their activity. This interaction can affect various cellular pathways, leading to changes in cellular function. The dodecyloxy and hydroxypropyl groups may also contribute to the compound’s overall activity by enhancing its solubility and stability.

Comparison with Similar Compounds

Polymer-Drug Conjugates: PK1 (N-(2-Hydroxypropyl)methacrylamide-Doxorubicin)

Structural Features : PK1 consists of doxorubicin conjugated to a methacrylamide copolymer via a peptidyl linker, enabling lysosomal enzyme-triggered drug release .
Comparison :

  • Hydrophobicity : Unlike N-[3-(dodecyloxy)-2-hydroxypropyl]-L-histidine, PK1’s polymer backbone provides amphiphilic properties rather than a purely hydrophobic alkyl chain.
  • Pharmacokinetics : PK1 exhibits prolonged plasma half-life (93 h elimination t½) and reduced cardiotoxicity compared to free doxorubicin, attributed to controlled release and altered biodistribution .
  • Relevance : While PK1 is a polymer conjugate, the target compound’s alkyl chain may similarly alter pharmacokinetics by enhancing tissue penetration or delaying clearance.

Alkyl-Modified Amino Acid Derivatives

Example 1 : (S)-3-Hexyl-5,6-dihydro-6-undecyl-2H-pyran-2-one ()

  • Structural Features : Contains a hexyl (C6) chain and a formyl-leucine moiety.
  • Comparison :
    • Chain Length : The shorter hexyl chain in this compound vs. the dodecyloxy (C12) group in the target compound suggests lower lipophilicity (estimated logP: ~4 vs. ~7 for C12).
    • Bioactivity : Alkyl chains in such derivatives often enhance membrane interaction, but shorter chains may limit micelle formation efficiency .

Example 2: N-(3-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-hydroxypropyl)benzamide ()

  • Structural Features: Aromatic dihydroisoquinolinyl group attached to a 2-hydroxypropyl backbone.
  • Synthetic Utility: Both compounds use similar coupling agents (e.g., EDCI/HOBt), suggesting shared synthetic challenges in amide bond formation .

Histidine-Based Derivatives

Example: L-Histidine, N-[[6-[[(2,3-Diamino-3-oxopropyl)amino]methyl]-2-pyridinyl]carbonyl]-, (S)- ()

  • Structural Features: Pyridinyl carbonyl group linked to histidine via a diamino-oxopropyl chain.
  • Comparison: Polarity: The pyridinyl group introduces hydrogen-bonding capacity, contrasting with the nonpolar dodecyloxy chain. Biological Targeting: Such derivatives may target metal-binding enzymes (e.g., histidine decarboxylase), whereas the alkyl chain in the target compound could prioritize lipid-rich environments .

Data Table: Key Properties of this compound and Analogs

Compound Name Structural Features Hydrophobicity (logP)* Notable Pharmacokinetics/Bioactivity References
This compound C12 alkyl, 2-hydroxypropyl, L-histidine ~7.0 (estimated) Hypothetical: Enhanced tissue uptake N/A
PK1 (Polymer-doxorubicin conjugate) Methacrylamide copolymer, peptidyl linker ~2.5 (polymer) t½: 93 h; reduced cardiotoxicity
(S)-3-Hexyl-5,6-dihydro-2H-pyran-2-one C6 alkyl, formyl-leucine ~4.0 (estimated) Membrane interaction enhancer
N-(3-Dihydroisoquinolinyl-2-hydroxypropyl)benzamide Aromatic dihydroisoquinolinyl, benzamide ~5.5 (estimated) Not reported
L-Histidine-pyridinyl derivative () Pyridinyl carbonyl, diamino-oxopropyl chain ~3.0 (estimated) Potential enzyme targeting

*logP values estimated using ChemDraw or analogous tools.

Research Implications and Gaps

  • Target Compound : The long alkyl chain in this compound likely enhances lipid solubility, making it suitable for hydrophobic drug delivery or surfactant applications. However, in vivo studies are needed to confirm pharmacokinetic advantages.
  • Analogs : Compounds like PK1 demonstrate that conjugation strategies (alkyl or polymer-based) mitigate toxicity and prolong half-life . The target compound’s structure may offer similar benefits but requires empirical validation.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing N-[3-(Dodecyloxy)-2-hydroxypropyl]-L-histidine?

  • Methodological Answer : Synthesis typically involves coupling L-histidine with a dodecyloxy-modified epoxide precursor. A stepwise approach is advised:

Epoxide Preparation : React 1,2-epoxy-3-dodecyloxypropane with a protected L-histidine derivative under basic conditions (e.g., NaHCO₃) to minimize side reactions .

Deprotection : Use mild acidic hydrolysis (e.g., trifluoroacetic acid) to remove protecting groups while preserving the imidazole ring integrity.

Purification : Employ column chromatography (silica gel, CHCl₃:MeOH gradient) followed by recrystallization in ethanol/water.

  • Validation : Monitor reaction progress via TLC (Rf ~0.3 in CHCl₃:MeOH 9:1) and confirm structure using NMR (δ 0.88 ppm for dodecyl CH₃, δ 7.6–8.2 ppm for imidazole protons) .

Q. How does the dodecyloxy group influence the compound’s solubility and stability?

  • Methodological Answer :

  • Solubility : The dodecyloxy chain confers amphiphilicity. Solubility in polar solvents (e.g., water, methanol) decreases with increasing alkyl chain length. Use DMSO or ethanol for stock solutions (tested up to 10 mM).
  • Stability : Store at -20°C in dry, airtight containers to prevent oxidation of the imidazole ring. Avoid prolonged exposure to light, as UV-Vis spectra (λmax ~210 nm) indicate photosensitivity .

Q. What analytical techniques are critical for characterizing this compound?

  • Methodological Answer :

  • Purity : HPLC (C18 column, 0.1% TFA in H₂O:ACN gradient) with >98% purity threshold .
  • Structural Confirmation :
  • NMR : ¹H/¹³C NMR to resolve dodecyloxy protons (δ 1.2–1.5 ppm) and histidine stereochemistry.
  • Mass Spectrometry : ESI-MS (expected [M+H]⁺ ~495 Da) .
  • Crystallography : X-ray diffraction for absolute stereochemical assignment (if crystals form) .

Advanced Research Questions

Q. How can this compound be optimized for pH-responsive drug delivery systems?

  • Methodological Answer :

  • Design Rationale : The imidazole group (pKa ~6.0) enables endosomal escape in gene/drug delivery. Incorporate into block copolymers via RAFT polymerization (e.g., with HPMA) to enhance buffering capacity .
  • Experimental Validation :

Buffering Capacity : Titrate with 0.1M HCl/NaOH; compare ΔpH to controls (e.g., PEI).

Transfection Efficiency : Test in HEK293 cells using luciferase plasmids; optimize N/P ratios (e.g., 5:1 to 20:1) .

Q. What mechanisms explain its interaction with lipid bilayers?

  • Methodological Answer :

  • Membrane Insertion : Use fluorescence anisotropy (DPH probe) to measure changes in bilayer fluidity.
  • Calorimetry : DSC to observe phase transitions in DPPC liposomes; shifts in Tm indicate alkyl chain intercalation .
  • Computational Modeling : MD simulations (GROMACS) to visualize dodecyloxy penetration into hydrophobic cores .

Q. How to resolve contradictions in reported cytotoxicity data?

  • Methodological Answer :

  • Variable Control : Standardize assays (MTT vs. resazurin) and cell lines (e.g., HepG2 vs. primary hepatocytes).
  • Impurity Analysis : Trace metal contamination (e.g., Fe³⁺) may skew results; use ICP-MS to verify purity .
  • Dose-Response : Compare LC₅₀ values across studies; discrepancies may arise from aggregation at high concentrations (>50 µM) .

Q. What regulatory considerations apply to its use in biomedical research?

  • Methodological Answer :

  • Safety Protocols : Follow OSHA HCS guidelines (29 CFR 1910). Use PPE (nitrile gloves, safety goggles) and fume hoods during synthesis .
  • Waste Disposal : Neutralize acidic/basic byproducts before incineration (per 40 CFR 261). Document ecotoxicity via Daphnia magna assays (EC₅₀ >100 mg/L recommended) .

Key Research Gaps

  • Ecotoxicity : Limited data on biodegradability; prioritize OECD 301F testing .
  • Long-Term Stability : Accelerated aging studies (40°C/75% RH) needed for formulation development .

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